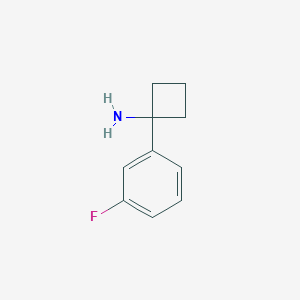
1-(3-Fluorophenyl)cyclobutanamine
概要
説明
1-(3-Fluorophenyl)cyclobutanamine is an organic compound with the molecular formula C10H12FN It is a cyclobutanamine derivative where a fluorophenyl group is attached to the cyclobutane ring
準備方法
Synthetic Routes and Reaction Conditions: 1-(3-Fluorophenyl)cyclobutanamine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-fluorophenylacetonitrile with cyclobutanone in the presence of a reducing agent can yield the desired compound. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions: 1-(3-Fluorophenyl)cyclobutanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.
Major Products:
Oxidation: Formation of 3-fluorophenylcyclobutanone or 3-fluorophenylcyclobutanecarboxylic acid.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted phenylcyclobutanamines.
科学的研究の応用
1-(3-Fluorophenyl)cyclobutanamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-Fluorophenyl)cyclobutanamine involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound.
類似化合物との比較
1-(4-Fluorophenyl)cyclobutanamine: Similar structure but with the fluorine atom at the para position.
1-(2-Fluorophenyl)cyclobutanamine: Fluorine atom at the ortho position.
1-(3-Chlorophenyl)cyclobutanamine: Chlorine atom instead of fluorine.
Uniqueness: 1-(3-Fluorophenyl)cyclobutanamine is unique due to the position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The meta position of the fluorine atom can result in different electronic and steric effects compared to its ortho and para counterparts.
This comprehensive overview provides a detailed understanding of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
生物活性
1-(3-Fluorophenyl)cyclobutanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 201.67 g/mol. The compound features a cyclobutane ring substituted with a 3-fluorophenyl group and an amine functional group, which contributes to its reactivity and potential biological effects.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter systems. The fluorophenyl group enhances binding affinity to certain receptors, potentially modulating their activity. This compound is hypothesized to influence serotonin and dopamine receptors, which are critical in mood regulation and neurological functions.
Biological Activities
1. Enzyme Inhibition:
Research indicates that this compound may inhibit specific enzymes involved in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters in the synaptic cleft, enhancing neurotransmission and potentially improving mood and cognitive functions.
2. Receptor Interaction:
Preliminary studies suggest that the compound may interact with serotonin (5-HT) and dopamine (D2) receptors, similar to other psychoactive compounds. This interaction could be beneficial for developing treatments for various neurological disorders, including depression and anxiety .
3. Neuroprotective Effects:
There is emerging evidence that this compound may exhibit neuroprotective properties by preventing neuronal cell death in models of neurodegenerative diseases. Its structural similarities to known neuroprotective agents suggest potential therapeutic applications.
Case Studies
Study on Neurotransmitter Modulation:
A study investigated the effects of this compound on neurotransmitter levels in rodent models. The results indicated a significant increase in serotonin and dopamine levels following administration of the compound, suggesting its potential as an antidepressant agent.
Enzyme Activity Assays:
In vitro assays demonstrated that this compound effectively inhibited monoamine oxidase (MAO), an enzyme responsible for the breakdown of serotonin and dopamine. This inhibition could lead to increased availability of these neurotransmitters in the brain.
Data Table: Summary of Biological Activities
特性
IUPAC Name |
1-(3-fluorophenyl)cyclobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-9-4-1-3-8(7-9)10(12)5-2-6-10/h1,3-4,7H,2,5-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYUGDFRPMSYOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC(=CC=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













